N-(2-fluoro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
The compound N-(2-fluoro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a fluorinated sulfonamide derivative featuring a dihydropyridazinone core.
Properties
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O4S/c1-12-5-6-16(15(21)9-12)22-17(25)11-24-19(26)8-7-18(23-24)29(27,28)14-4-2-3-13(20)10-14/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZHXBCIIBJXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the compound with pharmacopeial and research analogs based on substituent patterns, stereochemistry, and functional groups.
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations:
This may improve target selectivity or metabolic stability. The dihydropyridazinone core distinguishes it from β-lactam or thiazolidine-based structures (e.g., ), suggesting divergent mechanisms of action.
Functional Group Diversity :
- The acetamide linkage in the target compound is a common feature in kinase inhibitors, whereas carboxylic acid groups in are typical of β-lactamase inhibitors.
Research Findings and Limitations
- Synthetic Challenges: Fluorinated sulfonamides like the target compound often require multi-step synthesis, including sulfonylation and fluorination, which can reduce yield compared to non-fluorinated analogs .
- Biological Data Gaps : While structurally analogous compounds in have documented antibacterial or enzyme-inhibitory activity, the target compound’s specific efficacy, toxicity, or pharmacokinetics remain uncharacterized in the provided sources.
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